1-(2,6-difluorophenyl)-3-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)urea
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Overview
Description
1-(2,6-difluorophenyl)-3-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)urea is a useful research compound. Its molecular formula is C16H18F2N4O2 and its molecular weight is 336.343. The purity is usually 95%.
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Scientific Research Applications
Hydrogelation and Rheological Properties
1-(2,6-difluorophenyl)-3-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)urea and its derivatives have been explored for their potential in forming hydrogels and tuning rheological properties. For instance, specific urea compounds form hydrogels in various acids, with gel properties dependent on the anion identity. This demonstrates their utility in creating materials with customizable mechanical properties for potential applications in drug delivery and tissue engineering (Lloyd & Steed, 2011).
Synthesis of Fluorinated Heterocycles
The synthesis of fluorinated heterocycles using derivatives of this compound has been reported. These compounds are valuable for their applications in the development of pharmaceuticals and agrochemicals due to the unique properties conferred by the fluorine atoms (Sloop et al., 2002).
Anticancer Potential
Research into novel pyrazole compounds, including derivatives similar to this compound, has shown promising anticancer activities. These compounds have been synthesized and evaluated for their physico-chemical properties and potential as anti-cancer agents through electronic structure and docking analysis. The study reveals significant insights into their mechanisms of action and potential therapeutic applications (Thomas et al., 2019).
Acaricidal Activity
The regioselective formation of pyrazole compounds, including fluorinated analogs similar to this compound, has led to the development of compounds with strong acaricidal activity. These findings are critical for the agricultural sector, offering new solutions for pest control and highlighting the chemical's utility beyond pharmaceutical applications (Fustero et al., 2008).
Mechanism of Action
Mode of Action
The exact mode of action of this compound is currently unknown. Based on its structural similarity to other compounds, it may interact with its targets by forming covalent bonds, disrupting normal function, and initiating a cascade of biochemical reactions .
Biochemical Pathways
Given its potential targets, it could affect a variety of pathways, leading to downstream effects on cellular processes .
Pharmacokinetics
Its bioavailability, half-life, and clearance rate remain to be determined .
Result of Action
It’s possible that the compound could induce changes in cell signaling, gene expression, or other cellular processes .
Properties
IUPAC Name |
1-(2,6-difluorophenyl)-3-[1-(oxan-4-ylmethyl)pyrazol-4-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F2N4O2/c17-13-2-1-3-14(18)15(13)21-16(23)20-12-8-19-22(10-12)9-11-4-6-24-7-5-11/h1-3,8,10-11H,4-7,9H2,(H2,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPYYWIZBFOJBKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CN2C=C(C=N2)NC(=O)NC3=C(C=CC=C3F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.